molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1291569
CAS No.: 474709-06-3
M. Wt: 215.02 g/mol
InChI Key: XCCQWSWEMFBIEU-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-fluoropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Reduction Products: Reduced forms with different functional groups.

    Coupling Products: Coupled products with extended conjugation.

Scientific Research Applications

6-Bromo-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

6-bromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQWSWEMFBIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621815
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-06-3
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 5-bromo-3-fluoro-pyridin-2-ylamine (example C.29 step 3) (3.1 g, 15.7 mmol) and bromoacetaldehyde diethyl acetal (90%, 4.86 mL, 31.3 mmol) as described in example C.20 step 1. Obtained the title compound as a light brown solid (3.0 g, 89%). MS (ISP) 215.1 [(M+H)+], 217.1 [(M+2+H)+].
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step Two
Yield
89%

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